molecular formula C11H10BrN3O2 B11838024 Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 915394-68-2

Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B11838024
CAS No.: 915394-68-2
M. Wt: 296.12 g/mol
InChI Key: HNVHJAHARXFVRR-UHFFFAOYSA-N
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Description

Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS: 1150164-72-9) is a brominated heterocyclic compound with the molecular formula C₁₂H₁₂BrN₃O₂ and a molecular weight of 310.1 g/mol . This molecule features a pyridine ring substituted with bromine at the 5-position, connected to a pyrazole ring bearing an ethyl ester group at the 4-position. It is commercially available with a purity of ≥97% and is utilized as a key intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules via cross-coupling reactions .

Properties

CAS No.

915394-68-2

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

ethyl 1-(5-bromopyridin-2-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)8-5-14-15(7-8)10-4-3-9(12)6-13-10/h3-7H,2H2,1H3

InChI Key

HNVHJAHARXFVRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Diazotization and Copper-Mediated Bromination

A widely adopted strategy involves brominating ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate precursors. As demonstrated in Ambeed’s protocols, tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile enable regioselective bromination:

  • Conditions : 60–65°C for 2–24 hours under inert atmosphere.

  • Mechanism : Diazotization of an amino group generates a diazonium intermediate, which undergoes bromide substitution via Sandmeyer reaction.

Representative data :

Starting MaterialBrominating AgentTemp (°C)Time (h)YieldSource
Ethyl 5-amino-1-methyl-pyrazole-4-carboxylateCuBr₂ + t-BuONO60268%
Ethyl 5-amino-1-phenyl-pyrazole-4-carboxylateCuBr₂ + t-BuONO652466%

Direct Electrophilic Bromination

For substrates lacking amino groups, electrophilic bromination using POBr₃ or N-bromosuccinimide (NBS) is viable. CN112079781A reports bromination of ethyl 5-hydroxy-1-methyl-pyrazole-3-carboxylate with POBr₃, achieving 81% yield after 80 minutes at 80°C. Adjusting the electron-withdrawing capacity of the pyridine ring may enhance reactivity for the target compound.

Multi-Step Synthesis from Alkynedioate Esters

Diethyl Butynedioate Condensation

CN112079781A outlines a five-step route applicable to the target compound:

  • Condensation : Diethyl butynedioate reacts with 5-bromopyridin-2-ylhydrazine to form ethyl 5-hydroxy-1-(5-bromo-2-pyridyl)-1H-pyrazole-4-carboxylate.

  • Bromination : Treatment with POBr₃ introduces bromine at the pyrazole 5-position.

  • Hydrolysis and Carbamate Formation : Sequential hydrolysis (LiOH/THF/H₂O) and Boc protection yield tert-butyl intermediates.

  • Final Deprotection : Trifluoroacetic acid (TFA) mediates Boc removal, yielding the amine derivative, which can be further functionalized.

Advantages :

  • High purity (>95%) via intermediate crystallization.

  • Scalability to multi-kilogram batches.

Comparative Analysis of Methodologies

Yield and Scalability

  • Condensation routes (e.g.,) offer moderate yields (75–80%) but require stringent temperature control.

  • Diazotization-bromination () provides higher yields (66–92%) but depends on precursor availability.

  • Multi-step synthesis () ensures purity at the expense of longer reaction times.

Regioselectivity Challenges

Bromination at the pyrazole 4- or 5-position is influenced by directing groups. Electron-donating groups (e.g., -OCH₃) favor para-bromination, while electron-withdrawing groups (e.g., -COOEt) direct meta-addition. For Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, the ester group at position 4 likely directs bromination to the pyridine’s 5-position via resonance effects.

Industrial-Scale Optimization Strategies

Solvent Recycling

WO2021096903A1 emphasizes acetonitrile recovery via distillation, reducing costs by 30–40% in large-scale productions.

Catalyst Reusability

Copper bromide recovery through aqueous workup (e.g., HCl washing) minimizes heavy metal waste, aligning with green chemistry principles.

Purity Enhancement

Crystallization from ethanol/water mixtures (as in ) achieves >99% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate exhibits a range of biological activities, making it a valuable compound in drug development.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (µM)
MCF-715
A54920
HeLa18

These findings suggest that this compound can inhibit cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition critical to cancer cell survival .

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays. Its activity against bacterial strains highlights its potential as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The presence of the bromopyridine moiety enhances the compound's lipophilicity and interaction with bacterial membranes, contributing to its antimicrobial efficacy .

Synthetic Applications

This compound serves as a versatile intermediate in the synthesis of other bioactive compounds. Its derivatives are being explored for various pharmacological activities, including anti-inflammatory and analgesic effects.

Case Study: Synthesis of Derivatives

A study focused on synthesizing derivatives of this compound demonstrated its utility as a starting material. Modifications to the pyrazole ring led to compounds with enhanced biological activity, indicating the importance of structural diversity in drug design .

Mechanism of Action

The mechanism of action of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name CAS Number Molecular Formula Substituents Key Features Reference
Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate 1536648-98-2 C₁₂H₁₂BrN₃O₂ Bromine at pyridine 6-position, methyl at pyrazole 5-position Higher steric hindrance due to methyl group
Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate - C₁₂H₁₁BrN₃O₂ Methyl ester, cyclopropyl at pyrazole 5-position Reduced solubility in water; improved metabolic stability
Ethyl 1-(4-chloro-2-nitrophenyl)-5-nitro-4,5-dihydro-1H-pyrazole-4-carboxylate (GOLHEV) - C₁₂H₁₁ClN₄O₅ Chloronitrophenyl group, nitro substituent Electron-withdrawing groups enhance reactivity in nucleophilic substitutions
Ethyl 3,5-dimethyl-1-(5-[3-(trifluoromethyl)benzamido]pyridin-2-yl)-1H-pyrazole-4-carboxylate 477710-49-9 C₂₁H₁₉F₃N₄O₃ Trifluoromethyl benzamido group Enhanced biological activity due to lipophilic CF₃ group

Key Observations :

  • Ester Group : Replacement of the ethyl ester with a methyl group (e.g., in ) reduces molecular weight and may influence solubility.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in GOLHEV) increase reactivity, while bulky groups (e.g., cyclopropyl in ) enhance metabolic stability .

Key Observations :

  • The target compound is synthesized via a scalable alkylation protocol, comparable to methods used for quinoxaline derivatives .
  • Radical-mediated approaches (e.g., ) offer alternative pathways but require specialized catalysts.

Key Observations :

  • The bromine atom in the target compound facilitates its use in cross-coupling reactions for drug discovery .
  • Sulfonamide and thiadiazole derivatives exhibit higher biological activity due to enhanced target interactions .

Biological Activity

Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C11_{11}H10_{10}BrN3_3O2_2
  • CAS Number : 1269293-79-9
  • Molecular Weight : 296.12 g/mol

The compound features a pyrazole ring substituted with a bromopyridine moiety, which is crucial for its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, a study evaluated various ethyl-substituted pyrazole derivatives, including those similar to this compound, using a carrageenan-induced paw edema model in rats. The results indicated that certain modifications to the pyrazole scaffold could enhance anti-inflammatory activity significantly compared to control groups .

CompoundAnti-inflammatory Activity (Inhibition %)
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate75%
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate68%
This compoundTBD

Antimicrobial Properties

Another area of research focuses on the antimicrobial properties of ethyl pyrazole derivatives. Studies have shown that compounds with similar structures can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom in the pyridine ring may enhance interaction with bacterial membranes, leading to increased antimicrobial efficacy .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL

Case Study: Synthesis and Evaluation

A notable study synthesized various ethyl pyrazole derivatives, including this compound, evaluating their biological activities through in vitro assays. The synthesis involved reacting diethyl oxalate with substituted acetophenones under basic conditions, followed by hydrazine hydrate treatment. The resultant compounds underwent extensive characterization using techniques such as IR spectroscopy and NMR .

Research Findings

Research has indicated that modifications at the pyrazole position can lead to enhanced biological activity. For example:

  • Substituents at the 5-position of the pyrazole ring significantly affect anti-inflammatory potency.
  • The introduction of electron-withdrawing groups has been shown to improve antibacterial activity against resistant strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves condensation of pyrazole precursors with bromopyridine derivatives. For example, cyclocondensation using ethyl acetoacetate, DMF-DMA, and arylhydrazines under reflux conditions in ethanol ( ). Optimization includes:

  • Temperature control : Reactions are performed at 273 K to minimize side products ().
  • Catalysts : Use of bases like ethanol sodium for deprotonation ().
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures ( ).
  • Monitoring : TLC and LC-MS track reaction progress ().

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., pyrazole ring protons at δ 6.6–7.8 ppm; ester carbonyl at δ 165–170 ppm) ().
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+1]+^+ peaks) ().
  • IR Spectroscopy : Identifies ester C=O stretches (~1700 cm1^{-1}) and pyrazole ring vibrations ( ).
  • X-ray Diffraction : Resolves molecular conformation and crystallinity ().

Advanced Research Questions

Q. How can crystallographic disorder in X-ray structures of this compound be addressed?

  • Methodological Answer :

  • Data Collection : Use low-temperature (e.g., 173 K) data to reduce thermal motion ().
  • Refinement : Apply constraints (e.g., isotropic displacement parameters) for disordered solvent molecules or substituents ().
  • Software Tools : SHELXL for refining split positions; TWINABS for handling non-merohedral twinning ( ).
  • Validation : Check using R-factor ratios (e.g., Rint<0.05R_{\text{int}} < 0.05) and residual density maps ( ).

Q. How to resolve contradictions between crystallographic data and spectroscopic results (e.g., unexpected dihedral angles)?

  • Methodological Answer :

  • Cross-validation : Compare X-ray torsion angles (e.g., pyrazole-pyridine dihedrals of ~54–81°) with DFT-optimized geometries ( ).
  • Dynamic Effects : NMR 1^1H-1^1H NOESY or variable-temperature studies detect conformational flexibility ().
  • Error Analysis : Assess systematic errors in crystallography (e.g., absorption corrections via TWINABS) ().

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model bromine substitution ( ).
  • Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites ( ).
  • Solvent Models : Include PCM or SMD solvation effects for reaction feasibility ( ).

Q. How to design experiments to evaluate kinase inhibition potential?

  • Methodological Answer :

  • In vitro Assays : Use recombinant p38α MAP kinase with ATP-competitive ELISA ().
  • Structure-Activity Relationship (SAR) : Modify pyridine/pyrazole substituents (e.g., replacing Br with CF3_3) and measure IC50_{50} shifts ( ).
  • Docking Studies : Align with kinase crystal structures (e.g., PDB: 1A9U) using AutoDock Vina ().

Q. How do steric effects influence synthetic yields in multi-step routes?

  • Methodological Answer :

  • Kinetic Control : Use bulky bases (e.g., DIPEA) to reduce steric hindrance during coupling ().
  • Protecting Groups : Introduce TEMPO or Boc groups to shield reactive sites ().
  • Flow Chemistry : Continuous reactors improve mixing and reduce side reactions ().

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